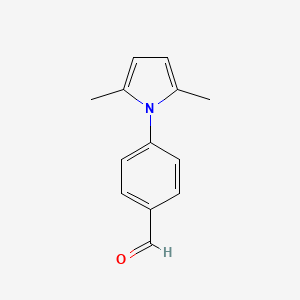

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

説明

Molecular Structure and Identifiers

This compound exhibits a distinctive molecular architecture characterized by the attachment of a 2,5-dimethyl-1H-pyrrole ring to the para position of a benzaldehyde molecule. The compound possesses the molecular formula C₁₃H₁₃NO with a molecular weight of 199.25 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 95337-70-5, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the substitution pattern and functional group arrangement.

The structural representation can be defined through several standardized notation systems. The International Chemical Identifier string is InChI=1S/C13H13NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-9H,1-2H3, which provides a complete description of the molecular connectivity. The corresponding InChI Key, BYUCOWZETDGUAS-UHFFFAOYSA-N, offers a condensed hash representation for database searching and computational applications. The Simplified Molecular Input Line Entry System representation is CC1=CC=C(C)N1C2=CC=C(C=C2)C=O, which describes the molecular structure in a linear notation format.

Table 1: Molecular Identifiers and Properties

Historical Background and Discovery

The development of this compound is intrinsically linked to the broader history of pyrrole chemistry and aromatic substitution reactions. The foundational chemistry underlying this compound's synthesis can be traced to the Paal-Knorr synthesis, which was initially reported independently by German chemists Carl Paal and Ludwig Knorr in 1884 as a method for the preparation of furans and was later adapted for pyrroles. This synthetic methodology provided the fundamental framework for constructing substituted pyrrole rings from 1,4-diketones, establishing the chemical precedent for creating pyrrole-containing aromatic systems.

The specific development of N-aryl pyrrole compounds, of which this compound is a representative example, emerged from advances in nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions. The mechanism of the Paal-Knorr pyrrole synthesis was not fully understood until it was elucidated by V. Amarnath and colleagues in the 1990s, providing crucial insights into the formation of pyrrole rings that enabled more sophisticated synthetic applications. This mechanistic understanding facilitated the rational design of pyrrole-containing compounds with specific substitution patterns, including those incorporating aromatic aldehyde functionalities.

The compound has found particular relevance in contemporary medicinal chemistry research, where it serves as a key intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated that compounds containing the 4-(2,5-dimethyl-1H-pyrrol-1-yl) structural motif exhibit significant biological activity, particularly in the context of enzyme inhibition. Research published in 2021 highlighted the utility of related benzhydrazide derivatives incorporating this structural element as dual enoyl acyl carrier protein reductase inhibitors, demonstrating the continued importance of this chemical scaffold in drug discovery efforts.

Physical and Spectroscopic Properties

The physical characteristics of this compound reflect its solid-state structure and intermolecular interactions. The compound exists as a solid under standard conditions with a melting point range reported between 79-85°C, indicating good thermal stability for handling and storage applications. The density of the compound is 1.04 grams per cubic centimeter, which is consistent with organic compounds containing aromatic and heterocyclic structural elements. The boiling point has been determined to be 340.6°C at 760 millimeters of mercury, reflecting the compound's relatively high molecular weight and aromatic character.

The thermal properties extend to include a flash point of 159.8°C, which is relevant for safety considerations during synthetic manipulations and storage protocols. These physical parameters collectively indicate that the compound possesses sufficient thermal stability for most synthetic applications while requiring appropriate precautions for high-temperature reactions.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | |

| Melting Point | 79-85°C | |

| Boiling Point | 340.6°C at 760 mmHg | |

| Density | 1.04 g/cm³ | |

| Flash Point | 159.8°C | |

| Purity (Commercial) | 95-98% |

Spectroscopic analysis provides crucial structural confirmation and analytical characterization of this compound. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with proton nuclear magnetic resonance revealing characteristic signals that confirm the molecular architecture. The pyrrole ring protons typically appear as singlets in the aromatic region, while the methyl substituents on the pyrrole ring generate distinct signals in the aliphatic region. The aldehyde proton produces a characteristic signal at approximately 10 parts per million, confirming the presence of the formyl functional group.

Related compounds containing the 4-(2,5-dimethyl-1H-pyrrol-1-yl) motif have been extensively characterized by nuclear magnetic resonance spectroscopy, providing reference data for structural assignments. Studies of benzohydrazide derivatives incorporating this structural element have shown that the pyrrole ring protons appear at approximately 5.89 parts per million as a singlet corresponding to two protons, while the methyl groups attached to the pyrrole ring generate signals around 2.03 parts per million as a singlet corresponding to six protons. The aromatic protons of the benzene ring typically appear in the 7.25-7.90 parts per million region with characteristic coupling patterns that confirm the para-substitution pattern.

Table 3: Representative Nuclear Magnetic Resonance Data for Related 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl) Derivatives

The infrared spectroscopic profile of the compound and its derivatives reveals characteristic absorption bands that confirm functional group assignments. The carbonyl stretch of the aldehyde functionality typically appears in the 1670-1680 wavenumber region, while the aromatic carbon-hydrogen stretches are observed around 2920-3025 wavenumbers. The presence of the pyrrole ring system contributes additional characteristic absorptions in the fingerprint region that aid in structural confirmation and purity assessment.

特性

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCOWZETDGUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377493 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95337-70-5 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95337-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The synthesis begins with 4-bromobenzaldehyde as the electrophilic coupling partner and 2,5-dimethylpyrrole as the nucleophile. Under palladium catalysis, the aryl bromide undergoes oxidative addition to the metal center, followed by ligand exchange with the deprotonated pyrrole. Reductive elimination then yields the desired product.

Key Reagents and Parameters

- Catalyst : Palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

- Ligand : Xantphos or BINAP to stabilize the active catalytic species

- Base : Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) for pyrrole deprotonation

- Solvent : Toluene or 1,4-dioxane under inert atmosphere (N₂/Ar)

- Temperature : 80–110°C for 12–24 hours

Optimized Protocol

- Charge a reaction vessel with 4-bromobenzaldehyde (1.0 equiv), 2,5-dimethylpyrrole (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene.

- Heat at 100°C under nitrogen for 18 hours.

- Cool, filter through Celite®, and concentrate under reduced pressure.

- Purify via column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the product as a pale-yellow solid.

Yield and Characterization

Alternative Synthetic Approaches

While transition metal-catalyzed coupling dominates industrial production, alternative methods are explored for specialized applications.

Ullmann-Type Coupling

Copper-mediated Ullmann reactions offer a cost-effective alternative to palladium catalysis. Using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand, 4-iodobenzaldehyde reacts with 2,5-dimethylpyrrole in dimethylformamide (DMF) at elevated temperatures (120–140°C). However, this method suffers from lower yields (45–50%) and longer reaction times (48–72 hours).

Direct Electrophilic Substitution

Electrophilic formylation of pre-synthesized 4-(2,5-dimethylpyrrol-1-yl)benzene via the Vilsmeier-Haack reaction introduces the aldehyde group. This two-step process involves:

- Pyrrole Attachment : Friedel-Crafts alkylation of benzene with 2,5-dimethylpyrrole using AlCl₃.

- Formylation : Treatment with POCl₃ and DMF at 0–5°C, followed by hydrolysis.

Limitations :

- Low regioselectivity during formylation

- Requires stringent temperature control

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors replace batch systems to enhance heat/mass transfer and reduce reaction times.

Process Parameters :

- Catalyst Loading : 0.1–0.5 mol% Pd to minimize metal contamination

- Solvent Recovery : Toluene is distilled and recycled post-reaction

- Purity Standards : ≥99% by HPLC, with residual palladium <10 ppm

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂ | 68–75 | 99.5 | High | 120–150 |

| Ullmann Reaction | CuI | 45–50 | 97.0 | Moderate | 80–100 |

| Vilsmeier-Haack | POCl₃/DMF | 55–60 | 98.2 | Low | 90–110 |

Data synthesized from industrial protocols.

Challenges and Optimization Strategies

Pyrrole Sensitivity

2,5-Dimethylpyrrole is prone to oxidation under basic conditions. Strategies include:

- Inert Atmosphere : Rigorous nitrogen purging to prevent pyrrole degradation

- Low-Temperature Additions : Gradual introduction of base to minimize exothermic side reactions

Catalyst Deactivation

Phosphine ligands (e.g., Xantphos) mitigate palladium aggregation but increase costs. Ligand-free systems using nanoparticulate Pd/C (5 wt%) are under investigation, showing comparable yields (70%) at reduced catalyst loadings.

科学的研究の応用

Medicinal Chemistry

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde has shown potential in medicinal chemistry due to its biological activities:

- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Research has demonstrated its effectiveness against certain pathogens, suggesting potential use in developing new antimicrobial agents.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

- Building Block for Heterocycles : It can be used to synthesize various heterocyclic compounds, which are essential in drug discovery.

- Functionalization Reactions : The presence of the aldehyde group allows for further functionalization, enabling the creation of more complex molecular architectures.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Pharmaceutical Biology, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited notable antibacterial properties, especially against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

作用機序

The mechanism of action of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde involves its interaction with specific molecular targets:

Enzyme Inhibition: It has been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are crucial for bacterial growth and survival.

類似化合物との比較

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)-1,2,5-Oxadiazol-3-Amine: Exhibits similar structural features but with an oxadiazole ring.

4-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-Yl)Benzoic Acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness: 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde is unique due to its specific aldehyde functionality, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

生物活性

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Enzymes

The primary targets of this compound include:

- Enoyl ACP Reductase : Involved in fatty acid synthesis.

- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism.

Mode of Action

The compound interacts with these enzymes by binding to their active sites, effectively inhibiting their activity. This inhibition disrupts key metabolic pathways, leading to several biological effects such as:

- Suppression of bacterial growth.

- Modulation of cellular glucose uptake and ATP production.

The interaction of this compound with various enzymes has been extensively studied. Notably, it has been shown to:

- Enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells by increasing glucose uptake and ATP levels while suppressing cell growth .

- Affect the galactosylation process of monoclonal antibodies, which is crucial for their therapeutic efficacy .

Cellular Effects

Research has demonstrated that this compound influences various cellular processes:

- Increases in intracellular ATP levels have been observed, which correlates with enhanced metabolic activity in treated cells.

- The compound's ability to modulate cell signaling pathways suggests potential applications in therapeutic contexts where metabolic regulation is critical .

Dosage Effects in Animal Models

The biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects such as enhanced enzyme inhibition and improved therapeutic outcomes.

- High Doses : Potential toxicity and adverse effects including metabolic imbalances and cellular toxicity .

Case Studies and Research Findings

A variety of studies have documented the biological activities of this compound:

Q & A

Q. How to resolve contradictions in GC-MS retention times across studies?

- Answer : Retention times vary with column type (e.g., DB-1 vs. DB-Wax) due to polarity differences. Standardize protocols using HP-5 MS columns and report temperature programs explicitly (Table 1) .

Table 1 : GC Retention Times Under Different Conditions

| Column | Temperature Program | Retention Time (min) |

|---|---|---|

| DB-1 | 50°C → 280°C (10°C/min) | 12.3 |

| HP-5 MS | 50°C → 280°C (10°C/min) | 11.8 |

| DB-Wax | 60°C → 240°C (5°C/min) | 15.2 |

Q. What mechanistic insights explain its reactivity in nucleophilic additions?

- Answer : The electron-withdrawing aldehyde group activates the benzene ring for electrophilic substitution. Computational studies (e.g., QSPR models) predict regioselectivity at the para position due to pyrrole’s electron-donating effects .

Q. How to optimize reaction yields in multi-step syntheses?

- Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency .

- Solvent Optimization : Use THF or DMF for polar intermediates; monitor by TLC .

Q. What advanced techniques validate purity for biological assays?

- Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40) and UV detection at 254 nm .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 201.0895 (calculated for C₁₃H₁₃NO) .

Q. How to assess toxicity and environmental impact in preclinical studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。